An In-Depth Technical Guide to Isobutyl Propyl Sulfide (C₇H₁₆S)
An In-Depth Technical Guide to Isobutyl Propyl Sulfide (C₇H₁₆S)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of isobutyl propyl sulfide, a dialkyl sulfide with significant utility in specialized organic synthesis. The document delves into the fundamental chemical and physical properties of this compound, centered around its precise molecular weight. We will explore its structural characterization, a robust synthetic pathway with detailed protocols, and the analytical methods required for structural verification. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this reagent, including its handling, safety protocols, and potential applications as a building block in complex molecular architectures.
Chemical Identity and Structure
Nomenclature and Identifiers
The unambiguous identification of a chemical compound is critical for scientific reproducibility and safety. Isobutyl propyl sulfide is known by several systematic and common names.
-
IUPAC Name: 2-methyl-1-(propylthio)propane[1]
-
Common Synonyms: Isobutyl propyl sulfide, 2-methyl-4-thiaheptane[1]
-
CAS Number: 1741-84-0[1]
-
Molecular Formula: C₇H₁₆S[1]
Molecular Weight
The molecular weight is a cornerstone property, essential for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry.
The average molecular weight is calculated using the natural isotopic abundance of each element, while the monoisotopic mass is calculated using the mass of the most abundant isotope for each element. The latter is particularly crucial for high-resolution mass spectrometry analysis.
Structural Representation
The structure of isobutyl propyl sulfide features a sulfur atom bridging a propyl group and an isobutyl group. This asymmetry is key to its chemical properties and potential stereochemical applications.
Caption: Molecular structure of isobutyl propyl sulfide (C₇H₁₆S).
Physicochemical Properties
The physical properties of isobutyl propyl sulfide dictate its behavior in various experimental conditions, influencing solvent choice, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 132.27 g/mol | PubChem[1] |
| Molecular Formula | C₇H₁₆S | PubChem[1] |
| Appearance | Colorless Liquid | Thermo Fisher Scientific[4] |
| Odor | Stench | Thermo Fisher Scientific[4] |
| Boiling Point | 171.00 °C @ 760 mm Hg | The Good Scents Company[5] |
| Melting Point | -106.00 °C | The Good Scents Company[5] |
| Flash Point | 45.90 °C (115.00 °F) | The Good Scents Company[5] |
| Water Solubility | 52.53 mg/L @ 25 °C (estimated) | The Good Scents Company[5] |
| logP (o/w) | 3.723 (estimated) | The Good Scents Company[5] |
The high boiling point suggests that purification can be readily achieved via distillation under atmospheric or reduced pressure. Its low water solubility and high octanol/water partition coefficient (logP) indicate a nonpolar, lipophilic character, making it soluble in common organic solvents like ethers, alcohols, and hydrocarbons.[5]
Synthesis and Verification
Synthetic Strategy: Williamson-Type Thioether Synthesis
The synthesis of unsymmetrical sulfides like isobutyl propyl sulfide is most effectively achieved through a nucleophilic substitution pathway analogous to the Williamson ether synthesis. This method is chosen for its reliability, high yield, and the ready availability of starting materials. The core of this reaction involves the Sₙ2 attack of a thiolate nucleophile on an alkyl halide.
The causality behind this choice is rooted in the high nucleophilicity of the thiolate anion and the excellent leaving group ability of halides (e.g., bromide or iodide). This combination ensures a rapid and clean conversion to the desired thioether product.
Detailed Experimental Protocol
This protocol describes the synthesis from 1-propanethiol and isobutyl bromide.
Step 1: Formation of the Propylthiolate Nucleophile
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous ethanol.
-
Under a nitrogen atmosphere, add sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C (ice bath). Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to generate the highly reactive thiolate anion. Ethanol is used as a solvent that can dissolve the reactants and is relatively inert under these conditions.
-
Once the addition is complete, allow the mixture to stir for 10 minutes.
-
Slowly add 1-propanethiol (1.0 equivalent) via the dropping funnel over 15 minutes. The formation of the sodium propylthiolate is typically accompanied by the evolution of hydrogen gas. Continue stirring for 30 minutes at room temperature to ensure complete deprotonation.
Step 2: Nucleophilic Substitution
-
Add isobutyl bromide (1.05 equivalents) to the dropping funnel.
-
Add the isobutyl bromide dropwise to the stirred solution of sodium propylthiolate. An exothermic reaction may be observed. Maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 2-3 hours to drive the substitution reaction to completion. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction, ensuring a high conversion rate.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution) to remove residual water and ethanol.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure isobutyl propyl sulfide.
Workflow Visualization
Caption: Synthetic workflow for isobutyl propyl sulfide.
Structural Verification and Quality Control
A protocol is only trustworthy if it is self-validating. The identity and purity of the synthesized isobutyl propyl sulfide must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework, confirming the presence of the isobutyl and propyl groups and their connectivity to the sulfur atom.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition by matching the experimental monoisotopic mass to the calculated value (132.097 Da).[1]
-
Infrared (IR) Spectroscopy: Shows characteristic C-H stretching and bending frequencies and the absence of S-H (from unreacted thiol) and O-H (from alcohol) stretches, indicating purity.[1]
Safety and Handling
Isobutyl propyl sulfide is classified as a hazardous substance and requires careful handling to ensure laboratory safety.[1]
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 1 | Danger | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Ignition Sources: The compound is a flammable liquid.[4] Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[4][6]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Research and Development
While specific, large-scale industrial applications for isobutyl propyl sulfide are not widely documented, its role in a research and development context is primarily as a specialized chemical intermediate.
-
Organic Synthesis: As an unsymmetrical sulfide, it can serve as a building block for more complex molecules in medicinal chemistry and materials science. The sulfur atom can be further oxidized to sulfoxides and sulfones, which are important functional groups in many pharmaceuticals.
-
Flavor and Fragrance Research: Although not recommended for direct use in flavors or fragrances, related thioethers are studied for their potent aroma profiles.[5]
-
Materials Science: Organosulfur compounds are fundamental to vulcanization processes in polymer chemistry.[7][8] While not a direct vulcanizing agent, isobutyl propyl sulfide can be used in model studies to understand the mechanisms of sulfur cross-linking.
Conclusion
Isobutyl propyl sulfide is a well-defined organosulfur compound with a molecular weight of 132.27 g/mol . Its synthesis is straightforward via established nucleophilic substitution reactions, and its identity can be rigorously confirmed with standard analytical methods. This guide has provided the essential technical details, from its fundamental properties to a validated synthesis protocol and critical safety information, to support its effective and safe use by researchers and scientists in a professional laboratory setting.
References
-
The Good Scents Company. (n.d.). isobutyl sulfide, 592-65-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137188, Isobutyl propyl sulfide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl. Retrieved from [Link]
-
MilliporeSigma. (n.d.). ISOBUTYL PROPYL SULFIDE AldrichCPR. Retrieved from [Link]
-
Alonso, M. E., & Aragona, H. (1978). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses, 58, 147. Retrieved from [Link]
-
Pearson+. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan.... Retrieved from [Link]
-
Hatch, L. F., & Matar, S. (1964). Reaction of Sulfur, Hydrogen Sulfide, and Accelerators With Propylene and Butadiene. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 68A(1), 1–10. Retrieved from [Link]
-
Vaia. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan-1-ol, propan-2-ol, and any solvents and reagents you need. Retrieved from [Link]
-
Pimblott, J. G., Scott, G., & Stuckey, J. E. (1975). Bis(diisopropyl) thiophosphoryl disulfide in cis-1,4-polyisoprene vulcanization reactions. I. As a sulfur donor. Journal of Applied Polymer Science, 19(3), 865-877. Retrieved from [Link]
Sources
- 1. Isobutyl propyl sulfide | C7H16S | CID 137188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfide, isobutyl isopropyl | C7H16S | CID 292853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ISOBUTYL PROPYL SULFIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. isobutyl sulfide, 592-65-4 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. Reaction of Sulfur, Hydrogen Sulfide, and Accelerators With Propylene and Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Bis(diisopropyl) thiophosphoryl disulfide in cis-1,4-polyisoprene vulcanization reactions. I. As a sulfur donor [academia.edu]
